![molecular formula C11H17NO2 B14479505 [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile CAS No. 67625-79-0](/img/structure/B14479505.png)
[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile: is an organic compound that features a dioxolane ring attached to a cyclohexyl group, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The cyclohexyl group can be introduced through a series of reactions, including aldol condensation and reduction
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH₃) or Grignard reagents can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In organic synthesis, [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile can be used as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific structural features .
Mechanism of Action
The mechanism by which [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and nitrile group can participate in various biochemical pathways, influencing the compound’s activity . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the cyclohexyl and acetonitrile groups.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: The presence of the cyclohexyl and acetonitrile groups in [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile distinguishes it from simpler dioxolane and dioxane compounds. These additional groups can impart unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
67625-79-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[1-(1,3-dioxolan-2-yl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C11H17NO2/c12-7-6-11(4-2-1-3-5-11)10-13-8-9-14-10/h10H,1-6,8-9H2 |
InChI Key |
JLBMFCBKHSJTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC#N)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



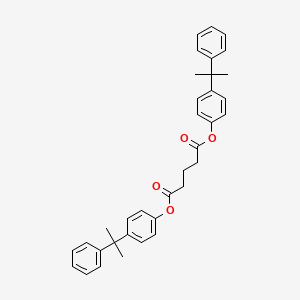

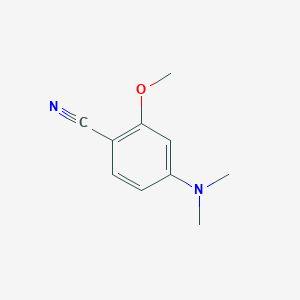
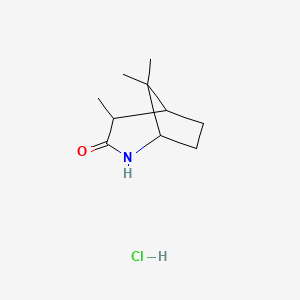

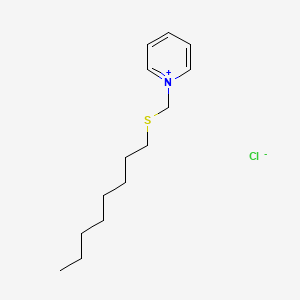
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)
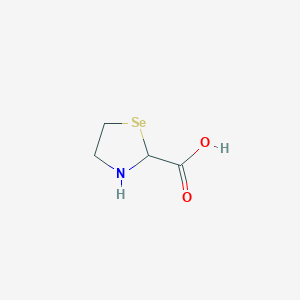

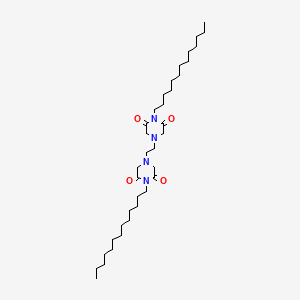
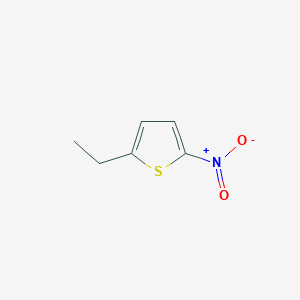
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
